N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzooxazole ring fused with a dichlorophenyl group and a trimethoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, including the formation of the benzooxazole ring and subsequent functionalization. One common method involves the cyclization of 2-aminophenol with 2,5-dichlorobenzoic acid under acidic conditions to form the benzooxazole core. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- Thiazole derivatives
Uniqueness
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide stands out due to its unique combination of a benzooxazole ring and trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H18Cl2N2O5 |
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Molecular Weight |
473.3 g/mol |
IUPAC Name |
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H18Cl2N2O5/c1-29-19-8-12(9-20(30-2)21(19)31-3)22(28)26-14-5-7-18-17(11-14)27-23(32-18)15-10-13(24)4-6-16(15)25/h4-11H,1-3H3,(H,26,28) |
InChI Key |
XVEULAJVPRUYIG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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